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molecular formula C10H12ClNO2 B8447359 4-(3-Chloropropoxy)benzamide

4-(3-Chloropropoxy)benzamide

Cat. No. B8447359
M. Wt: 213.66 g/mol
InChI Key: CKPWJBXTVZXVHS-UHFFFAOYSA-N
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Patent
US07906547B2

Procedure details

A mixture composed of 0.004 mole of 4-hydroxybenzamide, 0.004 mole of 1-bromo-3-chloropropane and 0.006 mole of caesium carbonate in 10 ml of acetonitrile is heated at reflux for 5 hours.
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0.004 mol
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
0.006 mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14][Cl:15].C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[Cl:15][CH2:14][CH2:13][CH2:12][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.004 mol
Type
reactant
Smiles
OC1=CC=C(C(=O)N)C=C1
Step Two
Name
Quantity
0.004 mol
Type
reactant
Smiles
BrCCCCl
Step Three
Name
caesium carbonate
Quantity
0.006 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
Smiles
ClCCCOC1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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